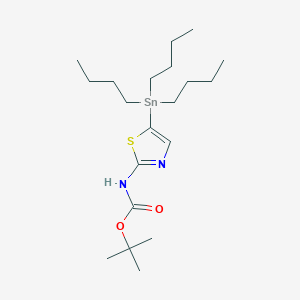

tert-ブチル(5-(トリブチルスタンニル)チアゾール-2-イル)カルバメート

説明

The compound tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate is not directly mentioned in the provided papers. However, related compounds and tert-butyl carbamate derivatives are discussed, which can provide insights into the chemical behavior and properties of similar structures. For instance, tert-butyl carbazole derivatives have been synthesized and studied for their ability to form gels and emit strong blue light, indicating their potential in sensory applications . tert-Butyl N-hydroxycarbamates have been prepared and used as building blocks in organic synthesis, behaving as N-(Boc)-protected nitrones . Additionally, tert-butyl thiadiazole derivatives have been synthesized, showing strong interactions between sulfonyl groups and thiadiazole rings .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives involves various chemical reactions and protection strategies. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route for a tert-butyl carbamate derivative involved a multi-step process starting from L-Serine, including esterification, Boc protection, and Corey-Fuchs reaction . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups, which can influence the overall conformation and reactivity of the molecule. For instance, the tert-butyl groups in 1,3,6,8-tetra-tert-butylcarbazole create a gap that affects the molecule's structure . In the case of tert-butyl thiadiazole derivatives, bond lengths and angles indicate strong interactions between functional groups, affecting the molecule's geometry .

Chemical Reactions Analysis

tert-Butyl carbamate derivatives participate in various chemical reactions, demonstrating their reactivity and potential as intermediates. They can react with organometallics to yield N-(Boc)hydroxylamines and can be involved in the formation of zwitterionic ammonium carbamate salts upon reaction with atmospheric carbon dioxide . These reactions showcase the functional versatility of tert-butyl carbamate derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can enhance the steric bulk, affecting solubility and reactivity. For example, the tert-butyl moiety in TCBT was crucial for gel formation in selected solvents . The interaction between sulfonyl groups and thiadiazole rings in tert-butyl thiadiazole derivatives can also affect the compound's physical properties, such as melting points and solubility .

科学的研究の応用

生物活性誘導体の合成

この化合物は、新しい潜在的な生物活性誘導体の合成に使用できます . これらの誘導体は、2-チオアセチル共有結合ブリッジを介して、いくつかの第二アミン、ファルマコフォアγ-アミノ酪酸、および2-アミノ-4-ジメチルアミノ-1,3,5-トリアジンに連結できます .

チアゾールの金属化

この化合物は、チアゾールの金属化に使用できます . このプロセスには、リチオ化、マグネシオ化、亜鉛化、カルダ化、ホウ素化、およびシリル化などの反応が含まれます . 得られた金属化チアゾールは、求核付加反応および金属触媒クロスカップリング反応に使用できます .

天然物の合成

この化合物は、天然物の合成に使用できます . たとえば、いくつかのヒト癌細胞株に対して細胞毒性を示す天然物ジャスピンBの中間体の合成に使用できます .

N-Boc脱保護

この化合物は、N-Boc脱保護に使用できます . これは、医薬品研究開発および医薬品製造における一般的な反応です . 触媒を使用すると、必要な反応温度を下げることができ、不均一触媒を使用すると、低沸点溶媒で連続フロー反応器で反応を実施できます .

N-Boc保護

この化合物は、N-Boc保護に使用できます . このプロセスには、1,1,1,3,3,3-ヘキサフルオロイソプロパノール(HFIP)を溶媒および触媒として使用し、さまざまな構造的に異なるアミンをジ-tert-ブチルジカルボネートで簡便かつ効率的に化学選択的にモノ-N-Boc保護することが可能です .

汎用性の高い化学化合物

この化合物は、さまざまな科学研究アプリケーションで使用される汎用性の高い化学化合物です. さまざまな科学研究分野で探求の新しい道を切り開くことができます.

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(5-tributylstannyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;3*1-3-4-2;/h4H,1-3H3,(H,9,10,11);3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQYLGCBVADFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N2O2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376857 | |

| Record name | tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

243972-26-1 | |

| Record name | tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)